4-(3,5-Dioxocyclohexyl)benzoic acid
Overview
Description
4-(3,5-Dioxocyclohexyl)benzoic acid is an organic compound with the molecular formula C13H12O4. It is characterized by a benzoic acid moiety attached to a cyclohexane ring that contains two ketone groups at the 3 and 5 positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Benzoic acid derivatives often target enzymes or receptors in the body, acting as inhibitors or activators. The specific target would depend on the exact structure of the derivative .
Mode of Action
Benzoic acid derivatives can interact with their targets through various mechanisms, such as direct binding to the active site, allosteric modulation, or covalent modification. The exact mode of action would depend on the specific derivative and its target .
Biochemical Pathways
Benzoic acid derivatives can affect various biochemical pathways, depending on their specific targets. For example, they might interfere with metabolic pathways, signal transduction pathways, or gene expression pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acid derivatives can vary widely, depending on their specific structures. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of Action
The molecular and cellular effects of benzoic acid derivatives can be diverse, ranging from changes in enzyme activity and cellular signaling to alterations in gene expression. The specific effects would depend on the derivative’s target and mode of action .
Action Environment
The action, efficacy, and stability of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, stability, and interactions with its target .
Biochemical Analysis
Biochemical Properties
4-(3,5-Dioxocyclohexyl)benzoic acid plays a significant role in biochemical reactions, particularly those involving carboxylic acids. It interacts with various enzymes and proteins, including those involved in oxidation-reduction reactions and carboxylation processes. The compound’s carboxyl group can participate in hydrogen bonding and ionic interactions, influencing the activity of enzymes such as carboxylases and dehydrogenases . Additionally, the ketone groups in this compound can undergo nucleophilic addition reactions, further expanding its biochemical reactivity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of transcription factors and signaling molecules, leading to changes in gene expression profiles . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolites through key pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For example, it may inhibit the activity of certain dehydrogenases by forming stable complexes with the enzyme’s active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carboxylic acid metabolism. The compound can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxocyclohexyl)benzoic acid typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring with ketone groups can be synthesized through the oxidation of cyclohexanol or cyclohexanone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the benzoic acid moiety: The benzoic acid group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the cyclohexane derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dioxocyclohexyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the cyclohexane ring.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Alcohols
Substitution: Nitrobenzoic acids, halobenzoic acids
Scientific Research Applications
4-(3,5-Dioxocyclohexyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the cyclohexane ring.
Cyclohexanone: A ketone with a cyclohexane ring but lacking the benzoic acid moiety.
4-Hydroxybenzoic acid: An aromatic carboxylic acid with a hydroxyl group instead of the cyclohexane ring.
Uniqueness
4-(3,5-Dioxocyclohexyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a cyclohexane ring with ketone groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
4-(3,5-dioxocyclohexyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-4,10H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYPABXQBCYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679675 | |
Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75618-40-5 | |
Record name | 4-(3,5-Dioxocyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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